molecular formula C6H8N2O3 B13628475 Methyl 2-amino-2-(oxazol-5-yl)acetate

Methyl 2-amino-2-(oxazol-5-yl)acetate

Cat. No.: B13628475
M. Wt: 156.14 g/mol
InChI Key: RAJLXDCYYPMISB-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1,3-oxazol-5-yl)acetate typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) . Another approach involves the acylation of 2-amino-1-phenylethanone with acetyl chloride, followed by cyclodehydration in sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.

Mechanism of Action

The mechanism by which methyl 2-amino-2-(1,3-oxazol-5-yl)acetate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(1,3-oxazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. Its amino and ester functionalities provide versatile sites for further chemical modification, making it a valuable building block in synthetic chemistry.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-amino-2-(1,3-oxazol-5-yl)acetate

InChI

InChI=1S/C6H8N2O3/c1-10-6(9)5(7)4-2-8-3-11-4/h2-3,5H,7H2,1H3

InChI Key

RAJLXDCYYPMISB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=CO1)N

Origin of Product

United States

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